(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various substituents such as chlorobenzylidene, fluorophenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-fluoroacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and methyl acetoacetate under reflux conditions to form the thiazolopyrimidine core. The final step involves the acylation of the thiazolopyrimidine with phenyl isocyanate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrimidine-6-carboxamide
- (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-1H-pyrimidine-6-carboxamide
Uniqueness
The uniqueness of (2Z)-2-(4-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide lies in its specific structural features, such as the thiazolopyrimidine core and the combination of substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H19ClFN3O2S |
---|---|
Molecular Weight |
504.0 g/mol |
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C27H19ClFN3O2S/c1-16-23(25(33)31-21-5-3-2-4-6-21)24(18-9-13-20(29)14-10-18)32-26(34)22(35-27(32)30-16)15-17-7-11-19(28)12-8-17/h2-15,24H,1H3,(H,31,33)/b22-15- |
InChI Key |
GUADVBUGBYOVCX-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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